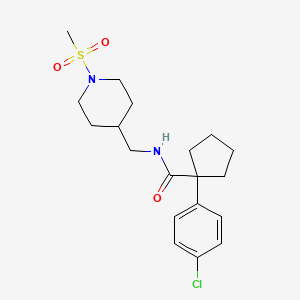
1-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H27ClN2O3S and its molecular weight is 398.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by diverse research findings.
Chemical Structure and Synthesis
The compound can be described by the following molecular formula:
- Molecular Formula : C16H19ClN4O2S
- IUPAC Name : this compound
The synthesis typically involves multi-step organic reactions, including the formation of the cyclopentanecarboxamide backbone and the introduction of the chlorophenyl and methylsulfonyl groups. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as column chromatography for purification.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of similar piperidine compounds demonstrate significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, with some derivatives showing promising results in carrageenan-induced rat paw edema models .
- Enzyme Inhibition : Compounds featuring similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, indicating potential applications in treating conditions like Alzheimer's disease and managing urea levels .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Interaction : The compound may act on specific receptors or enzymes within biological systems, leading to its observed antimicrobial and anti-inflammatory effects.
- Molecular Docking Studies : In silico studies suggest that the compound can bind effectively to target proteins, which is crucial for its inhibitory activities against various enzymes .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
- Antimicrobial Screening : A study reported moderate to strong antibacterial activity for piperidine derivatives against several bacterial strains. The most active compounds were identified through systematic screening .
- Anti-inflammatory Assessment : Research utilizing the rat paw edema model demonstrated that certain synthesized derivatives exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin .
- Enzyme Inhibition Profiles : Various synthesized compounds were tested for their enzyme inhibitory activities. Notably, some derivatives showed strong AChE inhibition, suggesting potential therapeutic applications in neurodegenerative disorders .
Data Table of Biological Activities
| Activity Type | Test Methodology | Results Summary |
|---|---|---|
| Antibacterial | Agar diffusion method | Moderate to strong activity against Salmonella typhi and Bacillus subtilis |
| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction in edema compared to control |
| Enzyme Inhibition | AChE and urease inhibition assays | Strong inhibition observed in several derivatives |
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3S/c1-26(24,25)22-12-8-15(9-13-22)14-21-18(23)19(10-2-3-11-19)16-4-6-17(20)7-5-16/h4-7,15H,2-3,8-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPRZRFALTUFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














